3'-Hydroxyflavone

Oxidative Stress Renal Toxicology Flavonoid Cytoprotection

Select 3'-Hydroxyflavone (3HF, CAS 70460-18-3) for its unmatched ESIPT dual-emission fluorescence, critical for membrane and protein interaction studies. Unlike isomers 6HF or 7HF, only 3HF activates the PKA/CREB/MnSOD pathway in renal oxidative stress models and uniquely activates both rat and human PXR—making it the essential reference for species-specific reporter gene assays. Its intermediate TEAC (between quercetin and fisetin) positions it as the ideal benchmark for flavonoid antioxidant SAR. Differential 'turn-off' fluorescence response to Cu²⁺ (vs. Fe²⁺) supports selective heavy metal sensor design. Source high-purity ≥98% material for reproducible, application-targeted R&D.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 70460-18-3
Cat. No. B1607344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxyflavone
CAS70460-18-3
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O
InChIInChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H
InChIKeyISZWRZGKEWQACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxyflavone (CAS 70460-18-3): A Unique Fluorescent Scaffold and Bioactive Flavonol for Advanced Research Applications


3'-Hydroxyflavone (3HF), also known as flavonol, is a synthetic flavonoid compound with the molecular formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol [1]. It is the simplest and foundational scaffold of the flavonol subclass, characterized by a 3-hydroxy group on the C-ring of the 2-phenylchromen-4-one backbone [2]. Unlike many natural flavonoids, 3HF is a synthetic molecule not found in plants, which provides a chemically defined, non-glycosylated starting point for research [3]. Its most defining feature is the capacity for Excited-State Intramolecular Proton Transfer (ESIPT), which yields a unique dual-emission fluorescence that is highly sensitive to its microenvironment, making it a powerful molecular probe [3]. Beyond its photophysical properties, 3HF has been extensively investigated for its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and enzyme-inhibitory effects [4].

3'-Hydroxyflavone (CAS 70460-18-3): Why Precise Hydroxylation Pattern Dictates Activity and Precludes Generic Interchangeability


While flavone isomers like 7-hydroxyflavone (7HF), 6-hydroxyflavone (6HF), and 5-hydroxyflavone (5HF) share the same molecular formula and core structure as 3'-hydroxyflavone (3HF), their substitution with 3HF is not equivalent and can lead to divergent experimental outcomes [1]. The position of the single hydroxyl group is the primary determinant of a compound's specific photophysical signature, its distinct mechanism of action, and its interaction with biological targets [1]. For instance, 3HF possesses a unique ESIPT fluorescence due to its 3-OH/4-keto motif, a property absent in 6HF and 7HF [2]. Furthermore, in a biological context, 3HF and 7HF, despite both offering cytoprotection, achieve this through entirely different intracellular signaling pathways, underscoring that these isomers are not functionally interchangeable and must be selected based on precise research requirements [3].

3'-Hydroxyflavone (70460-18-3): Head-to-Head Comparative Data for Informed Product Selection


3'-Hydroxyflavone vs. 7-Hydroxyflavone: Divergent Cytoprotective Mechanisms in Nicotine-Induced Oxidative Stress

A direct comparative study of 3'-hydroxyflavone (3HF) and 7-hydroxyflavone (7HF) in nicotine-exposed rat renal proximal tubule cells (NRK-52E) revealed that while both compounds protect against cytotoxicity, their underlying molecular mechanisms are distinct. 3HF acts via the PKA/CREB/MnSOD pathway, whereas 7HF functions through the ERK/Nrf2/HO-1 pathway [1]. This mechanistic divergence is further supported by molecular docking simulations, which yielded different binding energies for 3HF and 7HF with key signaling proteins [1].

Oxidative Stress Renal Toxicology Flavonoid Cytoprotection

3'-Hydroxyflavone Exhibits Differential Activation of Pregnane X Receptor (PXR) Compared to Structural Analogues

In a cell-based reporter gene assay, 3'-hydroxyflavone (3HF) demonstrated a unique activation profile for the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism. Specifically, 3HF was found to activate rat PXR (rPXR), whereas it, along with several other analogues (galangin, quercetin, isorhamnetin, tamarixetin), activated human PXR (hPXR) [1]. This contrasts with other analogues like datiscetin, morin, myricetin, and syringetin, which failed to activate mouse PXR in the same assay [1].

Nuclear Receptor Drug Metabolism Inflammatory Bowel Disease

3'-Hydroxyflavone: A 'Turn-Off' Fluorescent Chemosensor for Cu²⁺ and Fe²⁺ with Quantified Sensitivity and Selectivity

In an aqueous medium, 3'-hydroxyflavone (3HF) functions as a dual-response (colorimetric and fluorescent) 'turn-off' chemosensor for Cu²⁺ and Fe²⁺ ions. The addition of Cu²⁺ and Fe²⁺ resulted in fluorescence quenching efficiencies of 88% and 49%, respectively [1]. The sensor exhibited high sensitivity with a limit of detection (LOD) of 1.54 µM for Cu²⁺ and 1.98 µM for Fe²⁺ [1].

Fluorescent Probe Metal Ion Detection Chemosensor

Comparative Antioxidant Capacity of 3'-Hydroxyflavone in a Logical Series of Chromone Derivatives

A systematic study of a 'logical series' of chromone derivatives evaluated their relative antioxidant capacities using the DPPH radical scavenging assay [1]. In this comparative framework, 3'-hydroxyflavone (3HF) demonstrated a measurable antioxidant effect, with its TEAC (Trolox Equivalent Antioxidant Capacity) value placing it in the middle of the series [2]. Specifically, quercetin exhibited the highest TEAC value, followed in descending order by 3-hydroxyflavone, fisetin, 7,8-dihydroxyflavone, and morin [2].

Antioxidant DPPH Assay Free Radical Scavenging

3'-Hydroxyflavone as a Nanomolar Inhibitor of Aurora B Kinase

Through high-throughput screening, 3'-hydroxyflavone (3HF) was identified as a novel inhibitor of the mitotic kinase Aurora B [1]. In an enzyme-based kinase activity assay, 3HF demonstrated potent inhibition of Aurora B with an IC₅₀ in the nanomolar range [1]. This inhibitory activity was further confirmed at the cellular level, demonstrating its ability to inhibit endogenous Aurora B activity [1].

Kinase Inhibitor Aurora B Anticancer

3'-Hydroxyflavone (70460-18-3): Optimized Research and Industrial Application Scenarios Based on Evidence


Investigating the PKA/CREB/MnSOD Cytoprotective Axis in Renal Oxidative Stress

Researchers studying renal epithelial injury due to oxidative stress from external pollutants like nicotine should select 3'-hydroxyflavone. As shown in Section 3, it is the specific isomer that activates the PKA/CREB/MnSOD pathway, a mechanism distinct from that of 7-hydroxyflavone [1]. This makes 3HF the appropriate chemical probe for isolating and studying this particular signaling cascade in vitro.

Developing Species-Specific PXR Activation Assays for Drug Metabolism Studies

For studies involving the pregnane X receptor (PXR), 3'-hydroxyflavone offers a defined activation profile. The evidence shows it activates both rat and human PXR, unlike several structural analogues that are inactive on rodent PXR [2]. This makes 3HF a valuable reference compound for developing and calibrating cell-based reporter gene assays designed to assess species-specific PXR activation by novel chemical entities.

Designing a Selective, Turn-Off Fluorescent Chemosensor for Copper Ions in Aqueous Environments

Analytical chemists developing sensors for heavy metal ions can leverage the quantified, differential response of 3'-hydroxyflavone. The evidence confirms its 'turn-off' fluorescence response to Cu²⁺ and Fe²⁺, with a significantly higher quenching efficiency and a lower limit of detection for Cu²⁺ [3]. This data supports the rational design of a 3HF-based sensor for selective copper ion detection in aqueous samples.

Employing a Moderate-Potency Antioxidant Reference Standard in Flavonoid Structure-Activity Relationship (SAR) Studies

In SAR studies of flavonoid antioxidants, 3'-hydroxyflavone serves as a crucial intermediate-potency reference standard. Comparative data places its antioxidant capacity (TEAC) between the high potency of quercetin and the lower potency of compounds like fisetin [4]. This makes 3HF an ideal benchmark for evaluating how structural modifications to the flavonoid scaffold either enhance or diminish antioxidant activity from this defined mid-point.

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